Dimethyl 1,4-cubanedicarboxylate
Description
Historical Context of Polycyclic Hydrocarbon Synthesis
The synthesis of complex, strained polycyclic hydrocarbons has long been a challenge that has captivated and tested the skills of organic chemists. These efforts are not merely academic exercises; they push the boundaries of our understanding of chemical bonding, strain theory, and reactivity. The successful construction of these intricate architectures has often required the development of novel synthetic methodologies and a deep appreciation for reaction mechanisms.
The journey to synthesize highly symmetrical, caged molecules, often referred to as Platonic hydrocarbons, has been a significant thread in the history of organic synthesis. These molecules, with their unique geometries, were initially theoretical curiosities. Many believed that the immense strain within their frameworks would render them too unstable to exist. wordpress.com
Significance of the Cubane (B1203433) Framework in Contemporary Organic Chemistry Research
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a synthetic hydrocarbon where eight carbon atoms are arranged at the corners of a cube. wikipedia.org This achievement was a landmark in organic chemistry, defying predictions that the 90-degree bond angles of the cubic structure would be too strained to allow for a stable molecule. wordpress.com While thermodynamically unstable, cubane exhibits remarkable kinetic stability, decomposing only at temperatures above 220°C. ic.ac.ukbris.ac.uk
The significance of the cubane framework in modern research is multifaceted. Its high density and substantial strain energy have made its derivatives, such as octanitrocubane, targets for investigation as high-energy-density materials. ic.ac.ukbris.ac.uk More recently, the cubane cage has garnered significant attention in medicinal chemistry and materials science. soton.ac.uk The rigid, three-dimensional structure of cubane makes it an excellent scaffold. In medicinal chemistry, it is considered an ideal bioisostere for a para-substituted benzene (B151609) ring, offering a similar spatial arrangement of substituents but with a non-aromatic, saturated core that can improve pharmacokinetic properties. biosynth.comresearchgate.netdntb.gov.ua
Dimethyl 1,4-Cubanedicarboxylate as a Foundational Intermediate in Cubane Derivative Research
The exploration of cubane's potential applications was initially hampered by the difficulty of its synthesis. However, subsequent research has established more practical routes, not to the parent hydrocarbon, but to a key derivative: cubane-1,4-dicarboxylic acid and its corresponding dimethyl ester, this compound. ic.ac.ukblogspot.com This compound has become the cornerstone of cubane chemistry, serving as the primary starting material for the synthesis of a vast array of functionalized cubanes. soton.ac.uknih.gov
The original synthesis by Eaton and Cole, and later improvements by Chapman and others, established a reliable pathway to this crucial intermediate. ic.ac.ukblogspot.comic.ac.uk The development of scalable processes, including pilot-scale production and continuous-flow photochemical methods, has made this compound more accessible for research. soton.ac.uksciencemadness.org Its two ester groups at opposite corners of the cube provide convenient handles for a wide range of chemical transformations, allowing chemists to "decorate" the cubane core with various functional groups and explore its utility in diverse fields. researchgate.netnih.gov For instance, a multitude of novel, pharmaceutically relevant cubane-containing molecules have been prepared from the commercially available this compound. nih.gov This has paved the way for the synthesis of not only 1,4-disubstituted derivatives but also the more challenging 1,2- and 1,3-disubstituted isomers, further expanding the chemical space accessible from this foundational building block. rsc.orgrsc.org
The following sections will delve into the details of this compound, from its synthesis to its pivotal role in the ever-expanding field of cubane chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cubane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMFCGRQJNAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183630 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
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Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29412-62-2 | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
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| Record name | 29412-62-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
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| Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Dimethyl 1,4 Cubanedicarboxylate
Historical Pathways and Mechanistic Considerations in Cubane (B1203433) Core Construction
The foundational routes to the cubane skeleton were established through remarkable strategic planning, relying on a sequence of complex transformations to build the highly strained cubic core.
Further optimizations, notably by Tsanaktsidis and co-workers, built upon both the Eaton and Chapman approaches. rsc.orgsoton.ac.uk By refining reaction conditions and intermediate handling, they developed a practical laboratory-scale synthesis that significantly improved the efficiency and feasibility of producing dimethyl 1,4-cubanedicarboxylate in multigram quantities. semanticscholar.orgresearchgate.net These collective refinements transformed the synthesis from a purely academic curiosity into a robust and scalable process.
The construction of the cubane framework hinges on three key tactical transformations:
Diels-Alder Dimerization : The synthesis begins with the creation of a suitable diene, 2-bromocyclopentadienone, which is highly reactive. sciencemadness.org This intermediate spontaneously undergoes a [4π+2π] Diels-Alder dimerization. wikipedia.orgpetrolpark.co.uk This reaction proceeds with high endo-selectivity, almost exclusively producing the endo-dimer, which is crucial for the subsequent cage-forming step. sciencemadness.orgsoton.ac.ukrsc.org
Photocycloaddition : The Diels-Alder adduct possesses two alkene groups positioned in close proximity. wikipedia.org This intermediate is subjected to a photochemical [2π+2π] cycloaddition, typically using a medium-pressure mercury vapor lamp. sciencemadness.orgsoton.ac.uk This light-induced reaction closes the cage structure, forming the key caged dione (B5365651) intermediate (a bishomocubane skeleton). wikipedia.orgsciencemadness.orgpetrolpark.co.uk
Favorskii Rearrangements : The final and most critical step in forming the cubane core is a double Favorskii rearrangement. wikipedia.orgwikipedia.org The caged dione intermediate is treated with a strong base, such as potassium hydroxide (B78521), under heat. sciencemadness.orgwikipedia.org This reaction constitutes a double ring contraction, transforming the two five-membered rings of the precursor into the four-membered rings of the cubane cage, ultimately yielding cubane-1,4-dicarboxylic acid. petrolpark.co.ukwikipedia.orgscienceinfo.com This diacid is then typically esterified to give the more synthetically versatile this compound. sciencemadness.orgsoton.ac.uk
Advanced Synthetic Approaches and Scalability
While the historical pathways established the feasibility of cubane synthesis, modern applications in materials science and medicinal chemistry demand larger quantities of cubane derivatives. soton.ac.ukacs.org This has driven the development of advanced synthetic methods focused on efficiency, safety, and scalability.
A significant bottleneck in scaling up cubane synthesis was the photochemical [2+2] cycloaddition step, which traditionally required specialized batch photoreactors and long irradiation times. soton.ac.ukthieme-connect.com The adoption of continuous-flow photochemistry has been a major breakthrough. researchgate.net By pumping the reactant solution through a flow cell irradiated with UV light, the process efficiency is dramatically improved. sciencemadness.orgugent.be This approach allows for better light penetration, precise control over residence time, and superior temperature management. Researchers have reported decagram-scale production of this compound using homemade flow photoreactors, achieving production rates of 3.4 g/h with a residence time of just 30 minutes, a significant improvement over batch processes. soton.ac.ukthieme-connect.comresearchgate.netugent.be
Another key advancement is the use of photosensitizers in the cycloaddition step. reddit.com Recently, benzophenone (B1666685) has been identified as a cheap and effective photosensitizer for this critical transformation. rsc.orgrsc.org The reaction proceeds via a Dexter energy transfer from the triplet excited state of benzophenone to the diene precursor. rsc.org This strategy allows the use of lower-energy, longer-wavelength light (e.g., 390 nm LEDs) instead of high-energy UV-B lamps. rsc.orgrsc.org This not only improves reaction control and safety but also makes the process more energy-efficient and accessible without specialized quartz glassware. rsc.org
Table 2: Comparison of Photocycloaddition Methods
| Method | Light Source | Wavelength | Sensitizer (B1316253) | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Traditional Photochemistry | Medium-pressure Hg vapor lamp | UV-B | None | Established method for cage formation. | sciencemadness.orgsoton.ac.uk |
Methodologies for Minimizing Toxic Reagent Utilization
The traditional synthesis of this compound involves several steps, some of which have historically utilized toxic reagents. soton.ac.uk Efforts to develop more sustainable and environmentally benign synthetic routes have led to significant improvements.
One notable advancement is the move away from hazardous solvents and reagents in key transformation steps. For instance, early syntheses often employed carbon tetrachloride (CCl₄), a known toxic and ozone-depleting substance. nih.gov Modern protocols have successfully substituted CCl₄ with less harmful alternatives like chloroform (B151607) (CHCl₃) or 1,2-dichloroethane, although this can sometimes result in lower yields. nih.gov
A significant area of improvement has been in the photochemical cycloaddition step. The use of benzophenone as a cheap and effective photosensitizer allows the reaction to proceed with lower energy light, reducing the need for high-energy UV sources and potentially hazardous sensitizers. researchgate.netrsc.org Furthermore, continuous-flow photochemistry has emerged as a powerful technique for the scale-up of the [2+2] photocycloaddition, offering better control, reduced reaction times, and minimizing the use of large-volume batch photoreactors. soton.ac.ukresearchgate.netdntb.gov.ua This approach has been successfully demonstrated for the decagram-scale synthesis of this compound. soton.ac.ukdntb.gov.ua
Another critical step, the Favorskii rearrangement, traditionally involved harsh basic conditions. soton.ac.uksciencemadness.org While still a cornerstone of the synthesis, optimization of reaction conditions, such as the concentration of sodium hydroxide and reaction time, has been explored to improve efficiency and manageability of the process on a larger scale. sciencemadness.org
The esterification of the resulting cubane-1,4-dicarboxylic acid has also seen greener alternatives. Instead of relying on diazomethane, a toxic and explosive reagent, methods using a strong acidic cation exchange resin as a recyclable catalyst have been developed. energetic-materials.org.cnresearchgate.net This solid-phase catalyst simplifies the work-up procedure and can be reused multiple times, reducing waste. energetic-materials.org.cnresearchgate.net
These methodological advancements collectively contribute to a more sustainable and scalable production of this compound, making this valuable building block more accessible for further research and application.
Regioselective Functionalization and Derivatization from the 1,4-Dicarboxylate Scaffold
The diester functionalities of this compound serve as versatile handles for introducing a wide range of substituents onto the cubane core. The ability to control the position of these new functional groups is paramount for the rational design of novel molecules with specific properties.
Strategies for Mono- and Di-substitution Patterns
The selective manipulation of one of the two ester groups in this compound is a key strategy for creating mono-functionalized cubanes. This can be achieved through careful control of reaction stoichiometry, allowing for the conversion of one ester to a different functional group while leaving the other intact. This mono-functionalized intermediate can then be further elaborated to create dissymmetrically substituted 1,4-cubane derivatives.
For the synthesis of di-substituted cubanes with identical functional groups, both ester moieties are reacted simultaneously. The robust nature of the cubane-1,4-dicarboxylic acid allows for a variety of functional group transformations. dtic.mil For example, it can be converted to the corresponding diacid chloride, which then serves as a precursor for the synthesis of diamides. dtic.mildtic.mil
A significant breakthrough in accessing diverse substitution patterns involves the rhodium(I)-catalyzed valence isomerization of cubanes to cyclooctatetraenes (COTs). researchgate.net This methodology, starting from this compound, allows for the synthesis of both mono- and di-substituted COTs, which can then be used as precursors for other complex molecules. researchgate.net
Synthesis of 1,3-Disubstituted Cubane Derivatives
Historically, accessing 1,3-disubstituted cubanes has been a significant challenge, often requiring lengthy synthetic sequences. rsc.org However, recent advancements have provided more practical routes. A robust, multigram-scale synthesis of dimethyl 1,3-cubanedicarboxylate has been developed, which was previously only accessible on a milligram scale. rsc.orgrsc.orgdntb.gov.ua This method utilizes a novel Wharton transposition of a readily available enone intermediate, the same intermediate used in the synthesis of 1,4-disubstituted cubanes. rsc.orgrsc.org
This breakthrough allows for the production of useful quantities of 1,3-disubstituted cubanes, opening up new avenues for their application. rsc.org The resulting dimethyl 1,3-cubanedicarboxylate can be selectively mono-saponified to provide a versatile carboxylic acid-ester intermediate, which can be further derivatized to a variety of 1,3-disubstituted cubanes. rsc.org This development is crucial as it enables a more thorough exploration of the potential of different cubane substitution patterns in fields like medicinal chemistry. rsc.orgnih.gov
Formation of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives
Direct functionalization of the C-H bonds adjacent to the existing carboxylate groups (the "ortho" positions) provides a powerful method for creating more complex cubane structures. A practical procedure for the direct radical-mediated chlorocarbonylation of this compound has been reported. soton.ac.ukugent.benih.gov This process allows for the introduction of a chlorocarbonyl group at the 2-position, leading to a range of 2-substituted 1,4-cubanedicarboxylic ester derivatives. soton.ac.ukugent.be
Furthermore, subsequent regioselective hydrolysis of one of the ester groups can be achieved, yielding fully differentiated 1,2,4-trisubstituted cubanes. soton.ac.ukugent.be This ability to selectively functionalize the ortho position opens the door to creating cubane analogues of pharmaceutically relevant scaffolds. acs.org For instance, radical chlorination of cubane-1,4-dicarboxylic acid has been shown to preferentially yield a monochlorinated derivative, which can be further manipulated. nih.govacs.org
Development of Tetra-functional Cubane Derivatives
The synthesis of tetra-functional cubane derivatives from the 1,4-dicarboxylate scaffold is crucial for applications requiring a higher degree of substitution, such as in the development of energetic materials or complex molecular architectures. dtic.mildtic.mil A key strategy involves the conversion of cubane-1,4-dicarboxylic acid to cubane-1,2,4,7-tetracarboxylic acid. dtic.mildtic.mil
This transformation is typically achieved by first converting the diacid to a diamide, such as cubane-1,4-bis(N-t-butyl-N-ethylcarboxamide). dtic.mil This is followed by a directed "ortho" dimetallation using a strong base like lithium tetramethylpiperidide (LiTMP) in the presence of magnesium bromide etherate. dtic.mildtic.mil The resulting dimetallated intermediate is then carbonated with carbon dioxide. Finally, the amide groups are hydrolyzed, often with nitric acid, to yield the desired tetraacid. dtic.mildtic.mil The tetraacid can then be converted to its corresponding esters or other derivatives. dtic.mil
Research on C-H Bond Activation Methodologies on the Cubane Skeleton
Direct C-H bond activation represents a highly efficient and atom-economical approach to functionalizing the cubane skeleton, avoiding the need for pre-installed directing groups in some cases. semanticscholar.orgresearchgate.net Research in this area is rapidly expanding, with various strategies being explored.
One approach involves radical-mediated reactions. researchgate.net For example, a hydrogen atom transfer (HAT) catalyst can directly abstract a hydrogen atom from a C-H bond of the cubane, generating a cubyl radical. researchgate.net This radical can then participate in further reactions, such as conjugate addition to Michael acceptors, to form new C-C bonds. researchgate.net
Another strategy is directed ortho-metalation, which remains a predominant methodology for C-H functionalization of cubanes. researchgate.net This typically requires an amide-based directing group to guide the metalation to the desired position. researchgate.net
Furthermore, transition-metal-catalyzed C-H activation is a burgeoning field with immense potential for complex molecule synthesis. nih.gov While challenges related to catalyst tolerance and selectivity exist, especially with complex substrates, new catalytic systems are being developed to overcome these limitations. nih.gov The application of such methods to the cubane scaffold is an active area of research, promising more direct and versatile routes to functionalized cubanes. acs.orgsemanticscholar.org For instance, the programmable synthesis of multiply arylated cubanes has been achieved through C-H metalation and arylation. semanticscholar.org The mechanism of C-H oxidation by metal-oxo cubane complexes is also being investigated to understand and control these transformations. nih.gov
Data Tables
Table 1: Key Intermediates in the Synthesis of Functionalized Cubanes
| Compound Name | Role in Synthesis | Reference |
| This compound | Starting material for various functionalizations | soton.ac.uksemanticscholar.org |
| Cubane-1,4-dicarboxylic acid | Precursor to the diester and other derivatives | sciencemadness.orgdtic.mil |
| Dimethyl 1,3-cubanedicarboxylate | Key intermediate for 1,3-disubstituted cubanes | rsc.orgrsc.org |
| Cubane-1,2,4,7-tetracarboxylic acid | Precursor to tetra-functionalized cubanes | dtic.mildtic.mil |
| 2-Chlorocubane-1,4-dicarboxylic acid | Ortho-functionalized intermediate | acs.org |
Table 2: Reagents in Cubane Synthesis and Functionalization
| Reagent | Function | Reference |
| Benzophenone | Photosensitizer | researchgate.netrsc.org |
| Strong acidic cation exchange resin | Catalyst for esterification | energetic-materials.org.cnresearchgate.net |
| Lithium tetramethylpiperidide (LiTMP) | Base for ortho-metalation | dtic.mil |
| Hydrogen atom transfer (HAT) catalyst | Initiator for radical C-H activation | researchgate.net |
Theoretical and Computational Investigations of Cubane and Its Derivatives
Quantum Chemical Analysis of Molecular Structure and Strain
Quantum chemical methods provide deep insights into the electronic structure, stability, and high strain energy that characterize cubane (B1203433) and its derivatives.
The cubane molecule is a compact, spherical entity with a highly strained carbon skeleton. nih.gov Despite its significant strain energy of approximately 161.5 kcal/mol, the cubane cage is remarkably kinetically stable, capable of withstanding temperatures up to 220 °C before decomposition begins. nih.govacs.org This stability is attributed to the absence of a low-energy pathway for thermal rearrangement. acs.org
Computational studies on cubane derivatives, such as chlorinated cubane-1,4-dicarboxylic acids, have utilized high-level methods like Density Functional Theory (DFT) and coupled-cluster techniques (DLPNO-SCS-MP2/cc-PVQZa and DLPNO-CCSD(T)/cc-PVQZ) to analyze their structure and strain. nih.gov These studies show that substitution on the cubane core can subtly alter the strain energy. For dimethyl 1,4-cubanedicarboxylate, the ester groups are positioned at opposite corners of the cube, and due to the rigid nature of the scaffold, the molecule has a very limited conformational landscape. cnr.it The primary degrees of freedom are the orientations of the methyl ester groups relative to the cage. The rigid geometry of the cubane core makes it an excellent, predictable building block in larger molecular architectures. researchgate.net
Thermochemical data, both from experimental measurements and high-level theoretical calculations, quantify the energetic properties of cubane systems. For this compound, experimental calorimetric studies have determined key thermochemical values. High-level computational methods, such as the W1-F12 explicitly correlated method, have been used to calculate the gas-phase enthalpy of formation for the parent cubane with high accuracy, yielding results that are in close agreement with experimental data. nih.govresearchgate.net
The National Institute of Standards and Technology (NIST) provides the following standard state thermochemical data for solid this compound ias.ac.in:
| Property | Value | Method |
| Enthalpy of Formation (ΔfH°solid) | -219.0 ± 2.1 kJ/mol | Ccr |
| Enthalpy of Combustion (ΔcH°solid) | -6218.1 ± 1.4 kJ/mol | Ccr |
| Constant Pressure Heat Capacity (Cp,solid) | 251.1 J/mol·K (at 298.15 K) | DH |
| Data sourced from the NIST Chemistry WebBook. ias.ac.in |
These values underscore the high energy content of the cubane cage, a direct consequence of its significant ring strain. researchgate.net
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping the complex reaction pathways of cubane systems, including their decomposition and synthesis.
While kinetically stable, the thermal decomposition of cubane has been a subject of detailed computational investigation. acs.org Theoretical studies using ab initio and DFT methods have elucidated the primary decomposition mechanism. ias.ac.inresearchgate.net The process is believed to initiate with the cleavage of a C-C bond, leading to a cage-opening isomerization. nih.gov This is followed by a series of rearrangements, with the major experimentally observed product being cyclooctatetraene. researchgate.net
Kinetic analysis at the MN15-L/maug-cc-pVTZ level of theory has shown good agreement with experimental results for the pyrolysis of cubane. researchgate.net For derivatives, the decomposition can be more complex. Studies on nitrocubanes, for instance, show spontaneous isomerization and the eventual production of CO, CO₂, and N₂. acs.org While specific modeling of this compound decomposition is less common, the fundamental cage-opening mechanism is expected to be similar, though potentially influenced by the electron-withdrawing ester groups. The presence of metals is known to significantly accelerate the decomposition of cubane derivatives. nih.gov Thermogravimetric analysis (TGA) of this compound shows decomposition occurring between 179.8 and 273.6 °C.
The synthesis of the cubane core in this compound famously involves a key photochemical [2+2] cycloaddition step. nih.govresearchgate.net Computational studies can provide insight into the mechanism of such reactions. The photocycloaddition to form the cubane cage is often performed using a photosensitizer, such as benzophenone (B1666685). researchgate.net The mechanism is understood to proceed via a Dexter energy transfer process, where the triplet excited state of the sensitizer (B1316253) transfers energy to the diene precursor of the cubane system, enabling the intramolecular cycloaddition that closes the cage structure. researchgate.net The use of continuous-flow photoreactors has been shown to be an effective, scalable method for this key reaction. researchgate.net
In silico Design and Prediction of Novel Cubane-Based Architectures
The unique properties of the cubane scaffold—its rigidity, compact size, and defined exit vectors for substituents—make it an attractive component for in silico design of new functional materials and therapeutic agents. researchgate.net this compound is a key starting material for many of these advanced architectures. acs.org
In materials science, the 1,4-disubstituted cubane core is used as a rigid, three-dimensional linker for the construction of Metal-Organic Frameworks (MOFs). cnr.it Its geometry, which is comparable to that of a benzene (B151609) ring (diagonal distance of ~2.72 Å for cubane vs. ~2.79 Å for benzene), allows it to be used as a non-aromatic, aliphatic replacement for traditional phenyl linkers. cnr.itresearchgate.net This substitution can lead to MOFs with novel topologies and properties, such as improved structural stability compared to more flexible aliphatic linkers. cnr.it
In medicinal chemistry, the cubane cage is explored as a three-dimensional bioisostere for a phenyl group. acs.orgresearchgate.net Replacing a flat aromatic ring with a rigid, spherical cubane core can significantly alter a drug candidate's properties, often leading to improved metabolic stability without sacrificing binding affinity. acs.org The ability to functionalize each of the eight vertices of the cubane cage offers unique spatial arrangements for probing the active sites of biological targets. acs.orgresearchgate.net Computational docking and molecular dynamics simulations are used to predict how these novel cubane-based architectures will interact with proteins and other biological molecules.
Advanced Applications of Cubane Derivatives in Materials Science
Cubane-Based High-Energy Density Materials (HEDMs) Research
The dense, highly strained cubane (B1203433) framework is an ideal scaffold for the development of High-Energy Density Materials (HEDMs). The introduction of energetic functional groups, particularly nitro groups, onto the cubane core can lead to explosives and propellants with performance characteristics superior to conventional materials. researchgate.netrsc.orgnih.govillinois.edu
Development of Polynitrocubanes as High-Performance Explosives and Propellants
Research into cubane-based HEDMs has largely focused on the synthesis of polynitrocubanes. The progressive replacement of hydrogen atoms on the cubane cage with nitro groups leads to a series of powerful energetic materials, culminating in octanitrocubane (ONC). rsc.org The synthesis of these compounds is complex, often starting from cubane-1,4-dicarboxylic acid, which can be converted to various polynitro derivatives through multi-step synthetic sequences. illinois.edufigshare.commdpi.com
Key polynitrocubane derivatives that have been synthesized and studied include:
1,4-Dinitrocubane : An early example of a nitrated cubane, serving as a stepping stone to more highly nitrated versions.
1,3,5,7-Tetranitrocubane (TNC) : A remarkably stable HEDM that, despite its high nitro content, is insensitive to shock and friction. nih.gov
Heptanitrocubane (HpNC) : A highly dense and powerful explosive that is more readily synthesized than octanitrocubane. nih.gov It is a strong acid and can be sensitive to bases. nih.gov
Octanitrocubane (ONC) : Considered one of the most powerful non-nuclear explosives ever synthesized. rsc.orgnih.gov It has a perfect oxygen balance, meaning it contains all the oxygen required for the complete combustion of its carbon atoms to carbon dioxide. nih.govillinois.edu This results in a highly efficient energy release with the formation of gaseous products like CO and N. nih.gov
The synthesis of these compounds is a significant challenge, but scalable methods for the production of the key intermediate, dimethyl 1,4-cubanedicarboxylate, have been developed to facilitate this research. soton.ac.ukresearchgate.net
Design Principles for Optimizing Energy Release and Detonation Performance
The exceptional performance of polynitrocubanes as HEDMs stems from a combination of key molecular properties. The primary design principles for optimizing their energy release and detonation performance are centered around maximizing density, heat of formation, and oxygen balance.
High Density : The rigid, compact structure of the cubane cage leads to exceptionally high crystal densities in its derivatives. researchgate.net For instance, heptanitrocubane has a crystal density of 2.028 g/cm³, and octanitrocubane has a predicted density of up to 2.2 g/cm³. rsc.orgnih.gov Since detonation pressure is roughly proportional to the square of the density, this is a critical factor in achieving high performance. researchgate.net
High Heat of Formation : The cubane molecule possesses a significant amount of strain energy (approximately 166 kcal/mol) due to its 90° C-C-C bond angles, which deviate significantly from the ideal tetrahedral angle. nih.gov This high positive heat of formation is released upon detonation, contributing substantially to the total energy output. researchgate.netillinois.edu
Oxygen Balance : The introduction of nitro groups provides the necessary oxygen for the combustion of the carbon backbone. Achieving a zero or positive oxygen balance, as in the case of octanitrocubane, is a key goal. nih.govillinois.edu A perfect oxygen balance ensures the most efficient conversion of the explosive material into high-volume gaseous products, maximizing the detonation pressure and velocity. nih.gov
Introduction of Energetic Groups : Besides nitro groups, other high-energy density functional groups such as nitramino (-NHNO), azido (B1232118) (-N), and difluoroamino (-NF) have been computationally and synthetically explored to further enhance the energetic properties of the cubane core. rsc.org
Evaluation of Ballistic Properties and Energetic Response
The ballistic properties and energetic response of polynitrocubanes have been evaluated through both computational modeling and experimental testing, where sufficient quantities of the materials have been available. These studies have confirmed the immense potential of these compounds as next-generation explosives.
The detonation performance of several polynitrocubanes has been predicted to be significantly higher than that of conventional explosives like TNT and HMX. researchgate.net For example, octanitrocubane is estimated to be 20-25% more powerful than HMX.
Below is a table summarizing the calculated and experimental energetic properties of selected polynitrocubanes and other benchmark explosives.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 1,3,5,7-Tetranitrocubane | TNC | 1.814 | - | - |
| Heptanitrocubane | HpNC | 2.028 | - | - |
| Octanitrocubane | ONC | 1.9 - 2.2 (predicted) | ~10,100 | ~50.0 |
| 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane | - | 1.940 (predicted) | 9,800 (predicted) | 44.4 (predicted) |
| Trinitrotoluene | TNT | 1.60 | 6,900 | 19.0 |
| Octogen | HMX | 1.91 | 9,100 | 39.3 |
In addition to their high performance, some polynitrocubanes exhibit remarkable kinetic stability and insensitivity to shock. nih.gov For instance, 1,3,5,7-tetranitrocubane can withstand hammer blows without detonating. nih.gov However, the sensitivity can increase with higher degrees of nitration and the presence of certain functional groups.
Supramolecular Assemblies and Framework Materials
The rigid, well-defined geometry of the cubane-1,4-dicarboxylate scaffold makes it an excellent candidate for use as a building block, or "tecton," in the construction of supramolecular assemblies and crystalline framework materials. nih.govacs.org Its linear, non-conjugated structure offers unique possibilities for the design of novel materials with tailored pore environments and properties.
Cubane as a Tecton for Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The carboxylic acid groups of cubane-1,4-dicarboxylic acid are capable of acting as both hydrogen bond donors and acceptors, making it a potential tecton for the self-assembly of HOFs. rsc.org The rigid and directional nature of the cubane core could, in principle, lead to the formation of robust and porous networks.
While the formation of hydrogen-bonded networks is a key feature in the crystal structures of cubane-1,3- and 1,4-dicarboxylic acids and their amides, the deliberate use of these molecules to construct extended, porous HOFs is a largely unexplored area of research. acs.org The unique C-H bonds of the cubane cage, which are more acidic than typical C-H bonds, can also participate in C-H···O hydrogen bonding, offering an additional level of structural control in the solid state. acs.org The development of cubane-based HOFs represents a promising, yet nascent, field in crystal engineering and materials science.
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dicarboxylate functionality of cubane-1,4-dicarboxylic acid makes it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net By replacing traditional aromatic linkers, such as terephthalic acid, with the aliphatic cubane-1,4-dicarboxylate, new framework materials with unique pore environments can be created. researchgate.netchemrxiv.org
A notable example is the synthesis of a MOF-5 analogue, [ZnO(cubane-1,4-dicarboxylate)], which is isostructural with the iconic MOF-5. chemrxiv.orgresearchgate.net This material exhibits high porosity and a robust, dynamic framework. chemrxiv.org The lack of conjugation in the cubane linker leads to interesting structural and dynamic properties not observed in its aromatic counterpart. chemrxiv.org The aliphatic nature of the pores in such MOFs offers different host-guest interaction potentials compared to the aromatic pores of traditional MOFs. researchgate.net
Cubane-1,4-dicarboxylate has also been used to assemble coordination polymers with other metals, including lanthanides. rsc.orgnih.gov These materials can exhibit diverse structural topologies and functionalities, such as luminescence, depending on the choice of metal ion and the coordination geometry. rsc.org The rigid and linear nature of the cubane-1,4-dicarboxylate linker allows for a high degree of predictability in the resulting framework structures. researchgate.net
Below is a table summarizing some of the key properties of a MOF constructed with a cubane-1,4-dicarboxylate linker.
| Framework | Formula | Topology | Surface Area (m²/g) | Key Features |
|---|---|---|---|---|
| Basic Zinc Cubane-1,4-dicarboxylate | Zn₄O(C₁₀H₆O₄)₃ | pcu (MOF-5 analogue) | 3160 | High porosity, robust dynamics, aliphatic pore environment |
Polymeric Materials and Rigid-Rod Linkers
The 1,4-disubstituted cubane moiety is an exceptional building block for polymers, acting as a "rigid-rod" linker. Its value stems from its three-dimensional, non-aromatic structure, which imparts unique properties to the resulting polymer chains. ic.ac.uksoton.ac.uk
This compound is a critical and versatile starting material for producing a variety of cubane-containing polymers. soton.ac.uk While the ester itself is not always directly polymerized, it is readily converted into more reactive monomers, such as cubane-1,4-dicarboxylic acid or cubane-1,4-dicarbonyl chloride. These monomers are then used in step-growth polymerization reactions. researchgate.net
A prominent example is the synthesis of cubane-containing polyamides. By reacting cubane-1,4-dicarbonyl chloride with various diamines (e.g., 1,6-hexanediamine (B7767898) or 1,4-diaminobenzene), researchers have produced a range of novel polyamides. These polymers exhibit high thermal stability, a direct consequence of the rigid cubane unit in their backbone. researchgate.net
| Monomer 1 | Monomer 2 | Polymer Type | Reported Molecular Weight ( g/mol ) |
| Cubane-1,4-dicarbonyl chloride | 1,6-Hexanediamine | Polyamide | 12,500 - 17,500 researchgate.net |
| Cubane-1,4-dicarbonyl chloride | 1,4-Diaminobenzene | Polyamide | 12,500 - 17,500 researchgate.net |
| 1,4-Diaminocubane | Adipoyl chloride | Polyamide | 12,500 - 17,500 researchgate.net |
| 1,4-Diaminocubane | Terephthaloyl chloride | Polyamide | 12,500 - 17,500 researchgate.net |
This table presents examples of polyamides synthesized using derivatives of this compound, highlighting the achievable molecular weights.
The cubane cage serves as an excellent non-aromatic, rigid spacer, offering a three-dimensional alternative to traditional planar aromatic linkers like benzene (B151609). This has led to the "Escape from Flatland" concept in materials and medicinal chemistry, which seeks to explore three-dimensional space to achieve novel properties. soton.ac.uk
The role of cubane as a rigid spacer is defined by several key features:
Fixed Geometry: The carbon atoms of the cubane skeleton are locked in a rigid cubic arrangement. When functionalized at the 1 and 4 positions, the substituents are held at a fixed, linear distance from each other. The distance across the cubane diagonal is approximately 2.72 Å, which is remarkably similar to the 2.79 Å distance between the para positions of a benzene ring. ic.ac.uksoton.ac.uk This makes the cubane cage a true 3D bioisostere of a phenyl ring. soton.ac.uk
Prevention of Rotation: Unlike single bonds in flexible aliphatic chains or even the bonds connecting aromatic rings, the cubane cage prevents free rotation. This rigidity is transferred to the polymer backbone, leading to highly ordered, rod-like polymer chains.
Electronic Isolation: As a saturated hydrocarbon, the cubane cage does not possess the π-electron system of an aromatic ring. This means it acts as an electronic insulator between functional groups or chromophores attached to it, preventing electronic conjugation along the polymer chain. This property is valuable in designing materials for molecular electronics and photonics. digitellinc.com
These characteristics allow for the precise spatial arrangement of polymer functionalities, influencing properties such as liquid crystallinity, thermal stability, and solubility. ic.ac.uk
The difunctional nature of this compound allows its derivatives to be used as effective cross-linking agents, creating robust, three-dimensional polymer networks. A well-documented example involves modifying cubane-1,4-dicarboxylic acid to create a cross-linking monomer for hydrogel synthesis. researchgate.netresearchgate.net
In this approach, cubane-1,4-dicarboxylic acid is reacted with a molecule like 2-hydroxyethyl methacrylate (B99206) (HEMA) to form a cross-linking agent (CA) where two polymerizable methacrylate units are held apart by the rigid cubane spacer. researchgate.netacs.org This cubane-based cross-linker is then copolymerized with other monomers (such as HEMA and silyl-modified HEMA) via free-radical polymerization. researchgate.net
The inclusion of the rigid cubane cross-linker has a significant impact on the properties of the resulting polymer network.
| Property | Observation with Increasing Cubane Cross-linker | Reference |
| Glass Transition Temperature (Tg) | The Tg of the network polymer increases. | researchgate.net |
| Thermal Decomposition | Decomposition occurs at approximately 230-270°C. | researchgate.net |
| Network Structure | Creates a three-dimensional network with silyl (B83357) pendent groups. | researchgate.net |
This table summarizes the observed effects of using a cubane-based derivative as a cross-linking agent in polymeric systems.
The increase in the glass transition temperature (Tg) with a higher concentration of the cubane cross-linker is a direct result of the reduced mobility of the polymer chains. The rigid cubane unit severely restricts segmental motion, leading to a more thermally stable and rigid material. researchgate.net This demonstrates the utility of cubane derivatives in engineering functional polymers with tailored thermal and mechanical properties.
Exploration of Cubane Derivatives in Medicinal Chemistry and Bio Applications
Cubane (B1203433) as a Three-Dimensional Bioisostere for Aromatic Rings
A key driver of interest in cubane for pharmaceutical applications is its role as a bioisostere for the benzene (B151609) ring. acs.orguga.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. uga.edu The replacement of benzene rings with sp³-hybridized bioisosteres like cubane is a strategy to improve pharmacokinetic properties while maintaining biological activity. nih.govresearchgate.net
The design of cubane-based drug candidates is founded on its structural and electronic similarity to benzene. The cubane core is rigid, which means that substituents have precise and well-defined spatial relationships to one another. ic.ac.ukallfordrugs.com This rigidity is a significant advantage in drug design, where specific orientations of functional groups are often crucial for binding to biological targets.
Several key principles guide the design of these analogs:
Metabolic Stability : The C–H bonds in the cubane cage possess high bond strength due to the ring strain, making them more resistant to metabolic degradation. nih.gov This inherent stability can lead to drug candidates with longer half-lives and improved metabolic profiles. nih.gov
Three-Dimensionality : Unlike the flat nature of benzene, cubane provides a three-dimensional scaffold. This allows for the placement of substituents not only in a plane analogous to benzene but also in positions "above" and "below" it, offering unique spatial arrangements for probing protein active sites. acs.orgic.ac.ukallfordrugs.com
Lipophilicity Modulation : The cubane system is a lipophilic platform. ic.ac.ukallfordrugs.com Replacing a phenyl group with a cubyl moiety can increase lipophilicity, which can influence a drug's absorption and distribution. acs.org However, this must be carefully balanced, as excessive lipophilicity can sometimes lead to poor solubility. acs.org
The primary design strategy involves identifying existing drugs or lead compounds containing phenyl rings and synthesizing their cubane analogs to assess for improved properties. acs.orgresearchgate.net
The incorporation of cubane scaffolds into drug molecules has been shown to favorably modulate their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. nih.gov The replacement of aromatic rings with saturated, three-dimensional bioisosteres like cubane is a recognized strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.govresearchgate.net
Metabolism : Cubane's rigid, strained framework imparts high strength to its C–H bonds, leading to greater metabolic stability. nih.gov A direct comparison of a cubane analog to its parent benzene-containing drug demonstrated this principle, with the cubane version showing significantly increased metabolic stability (CLint = 6.98 μL/min/10⁶ cells) compared to the benzene compound (CLint = 11.96 μL/min/10⁶ cells). nih.gov This reduced rate of metabolic clearance can lead to improved drug exposure and duration of action.
Absorption and Solubility : In some cases, cubane analogs exhibit improved solubility. For instance, the cubane-containing version of Lumacaftor, "Cuba-Lumacaftor," was found to have better solubility at various pH levels compared to the original drug. nih.gov Such pH-independent high solubility can facilitate better absorption of the compound throughout the gastrointestinal tract. nih.gov
Toxicity : The cubane system is not considered inherently toxic, and most derivatives are biologically harmless. ic.ac.ukallfordrugs.com This contrasts with benzene, which has known toxic properties. acs.org For example, a cubane derivative developed for its anti-ischemic activity showed reduced acute toxicity compared to the commercially available agent nicorandil. acs.org
Investigation of Biological Activity and Therapeutic Potential
The unique structural characteristics of cubane have prompted investigations into its potential for a range of therapeutic applications. nih.gov Preliminary screenings have revealed promising activity in several key areas of disease research. ic.ac.uknasa.gov
Several cubane derivatives have been evaluated for their potential as anti-cancer and anti-viral agents, with some showing notable activity in initial studies. ic.ac.ukallfordrugs.comnasa.gov Although research is in the early stages, these findings highlight the potential of the cubane scaffold in oncology and virology. ic.ac.ukallfordrugs.com
Anti-HIV Activity : Dipivaloylcubane, a derivative with keto, cyano, and amide groups, has demonstrated moderate activity against the human immunodeficiency virus (HIV) without affecting healthy cells. ic.ac.uknasa.gov Other polysubstituted cubanes have also shown moderate anti-HIV activity. acs.org
Anti-cancer Activity : A phenylcubane derivative was found to have moderate anti-cancer activity in preliminary screenings. nasa.gov More specifically, the cubane analog of Suberoylanilide Hydroxamic Acid (SAHA), an approved histone deacetylase inhibitor for treating cutaneous T-cell lymphoma, yielded comparable IC₅₀ values against tumor cells. acs.org Significantly, this cubane analog was found to be less toxic against normal primary cells than the parent drug. acs.org Some cubane-containing compounds have also been patented for their potential antiviral and anticancer properties, though detailed biological data were not always presented. acs.org
| Compound Type | Reported Biological Activity | Key Findings | References |
|---|---|---|---|
| Dipivaloylcubane | Anti-HIV | Exhibited moderate activity against HIV while being non-toxic to healthy cells. | ic.ac.uknasa.gov |
| Phenylcubane Derivative | Anti-cancer | Displayed moderate anti-cancer activity in initial screenings. | nasa.gov |
| Cubane Analog of SAHA | Anti-cancer (Histone Deacetylase Inhibitor) | Showed comparable efficacy to the parent drug against tumor cells but with significantly lower toxicity to normal cells. | acs.org |
| Polysubstituted Cubanes | Anti-HIV and Anti-cancer | Patented for antiviral and anticancer properties, though specific data is limited. | acs.org |
Beyond its use as a pharmacologically active core, the cubane scaffold is being explored for applications in drug delivery. acs.org Its inherent stability and rigid structure make it an excellent candidate for building complex molecular delivery systems. researchgate.net
One approach involves using cubane derivatives in polymerization reactions. By subjecting certain cubane compounds to free radical copolymerization with various drug molecules, novel and targeted delivery systems can be created. acs.org In this context, the cubane acts as a robust, rigid linker or framework, ensuring the precise spatial arrangement and controlled release of the attached therapeutic agents. researchgate.net This application leverages the same chemical stability and structural predictability that make cubane attractive as a bioisostere.
Methodologies for Combinatorial Library Synthesis and High-Throughput Screening of Cubane Derivatives
The exploration of cubane derivatives in drug discovery has been somewhat limited by the difficulty in accessing a variety of substitution patterns on the cubane core. nih.govdigitellinc.com The development of robust and versatile synthetic methods is crucial for generating large libraries of cubane compounds needed for comprehensive biological screening.
Historically, the synthesis of many cubane derivatives has been complex and not amenable to the rapid, parallel synthesis techniques used to create combinatorial libraries. nih.gov A significant barrier has been the lack of general and reliable cross-coupling reactions for the cubane scaffold, with many syntheses relying on traditional carboxylic acid chemistry. nih.govresearchgate.net
However, recent advances are beginning to address these challenges. New, more concise syntheses for 1,2- and 1,3-disubstituted cubanes have been developed, removing major barriers to their adoption in medicinal chemistry. nih.govrsc.orgresearchgate.net As the synthesis of diverse cubane building blocks becomes more practical and scalable, it will be possible to apply modern drug discovery techniques. soton.ac.uk
High-throughput screening (HTS) platforms are well-established for testing large numbers of compounds for biological activity, such as identifying novel anti-cancer or anti-viral agents. nih.govnih.gov These automated systems can assess thousands of compounds for their effects on cellular processes, such as T cell proliferation or cancer cell growth. nih.gov The increasing availability of varied cubane scaffolds will allow researchers to incorporate these unique 3D molecules into HTS campaigns, systematically exploring their potential and accelerating the identification of new lead compounds. researchgate.net
Challenges, Limitations, and Future Research Trajectories
Addressing Synthetic Access to Diverse Cubane (B1203433) Substitution Patterns
A major hurdle in the broader application of cubanes is the limited availability of derivatives with diverse substitution patterns. While 1,4-disubstituted cubanes, such as dimethyl 1,4-cubanedicarboxylate, are relatively accessible on a multigram scale, other isomers have been historically difficult to synthesize in practical quantities. rsc.org The lengthy and often low-yielding synthetic sequences required for these alternative substitution patterns have hindered a comprehensive evaluation of their potential. rsc.org
Recent breakthroughs are beginning to address this limitation. For instance, a robust, multigram-scale synthesis of 1,3-disubstituted cubanes has been developed, starting from an intermediate previously used for 1,4-disubstituted derivatives. rsc.orgrsc.org This was achieved through a novel Wharton transposition, demonstrating that different substitution patterns can be accessed from a common precursor. rsc.org Despite this progress, the development of efficient and scalable syntheses for a wider array of substituted cubanes remains a critical area of research. The ability to precisely place functional groups at any of the eight vertices of the cubane core would significantly expand the accessible chemical space and enable the creation of complex, spatially unique molecules. acs.orgnih.gov
Advancements in Selective Functionalization Methodologies
The functionalization of the cubane core itself presents a significant challenge due to the high strain and the strength of its C-H bonds. wikipedia.orgresearchgate.net Traditional synthetic methods often lack the required selectivity, leading to mixtures of products or requiring multi-step, protecting-group-heavy strategies. wikipedia.org
A key area of advancement lies in the development of selective C-H functionalization methods. researchgate.netresearcher.life Directed metalation, where a functional group guides a metal catalyst to a specific C-H bond, has shown promise. researchgate.net For example, ortho-lithiation directed by an amide group, followed by transmetalation, has enabled the introduction of various substituents. researchgate.net Furthermore, transition-metal-catalyzed C-H activation is an emerging and powerful tool. acs.org A novel method for introducing an oxygen functionality into the cubane core has been developed using a transition-metal-catalyzed directed acetoxylation via C-H activation. acs.org
The investigation of radical-mediated functionalization also holds potential. researchgate.net Understanding the reactivity of cubane's C-H bonds, which have a high degree of s-character, is crucial for designing new catalytic systems for their direct and selective conversion. researchgate.net Future research will likely focus on expanding the toolbox of catalytic C-H functionalization reactions applicable to the cubane scaffold, enabling more efficient and diverse derivatization.
Exploration of Novel Cubane Architectures and Related Polyhedral Analogs
The unique properties of the cubane cage have inspired the exploration of novel, related polyhedral structures. These include homocubanes, where one or more methylene (B1212753) groups are inserted into the cubane skeleton, and other caged hydrocarbons. researchgate.netnih.govacs.orgacs.org The synthesis of these more complex architectures presents a significant synthetic challenge. nih.govacs.org
Recent research has demonstrated the catalytic isomerization of cubanes into homocubanes, offering a new pathway to these valuable structures. researchgate.net This scaffold editing approach opens up possibilities for creating phenoxy bioisosteres and other novel molecular frameworks. researchgate.net Additionally, the synthesis of oligomers like p-[n]cubyls, which are rigid rod-like molecules composed of linked cubane units, has been achieved. acs.org
The study of cubane-type clusters, which incorporate heteroatoms into the cubic framework, is another burgeoning area. wikipedia.org These clusters, such as iron-sulfur clusters found in biological systems, exhibit interesting electronic and magnetic properties. acs.orgnih.gov Future research will likely focus on developing synthetic routes to a wider variety of these novel architectures and exploring their potential applications in materials science and bioinorganic chemistry. The synthesis of hypothetical structures like octaazacubane, a nitrogen-based analogue, also remains an intriguing long-term goal. wikipedia.orgic.ac.uk
Identifying New Interdisciplinary Research Opportunities for Cubane Chemistry
The unique structural and electronic properties of cubane and its derivatives, stemming from the strained cage structure, offer a wealth of opportunities for interdisciplinary research. While the initial interest in cubanes was in theoretical and energetic materials chemistry, their application in medicinal chemistry as benzene (B151609) bioisosteres is now a major focus. nih.govenamine.netacs.orgic.ac.ukimsa.eduscientificupdate.comnih.gov The rigid framework of cubane allows for the precise spatial arrangement of substituents, which is highly advantageous for designing drugs that can interact with specific biological targets. acs.orgnih.govic.ac.uk
Beyond medicine, cubane chemistry is finding applications in materials science. The high density and kinetic stability of cubane derivatives make them candidates for high-energy-density materials. wikipedia.org Furthermore, the rigid, well-defined structure of cubanes makes them attractive building blocks for polymers and liquid crystals. ic.ac.uk For example, polymers with cubane units in their backbone or as pendant groups are being investigated. ic.ac.uk The photochemical transformation of cubyl ketones into cyclooctatetraenes also suggests potential applications in information storage. ic.ac.uk
Future interdisciplinary research could explore the use of cubanes in nanotechnology, electronics, and catalysis. The development of new functionalization techniques and a better understanding of the fundamental properties of the cubane cage will undoubtedly lead to the discovery of even more exciting applications across various scientific fields.
Q & A
Q. What are the optimized synthetic routes for dimethyl 1,4-cubanedicarboxylate, and how do they address scalability challenges?
The synthesis of this compound has evolved from small-scale lab procedures to pilot-scale production. A key advancement involves an 8-step telescoped process that minimizes intermediate purification, enabling multigram yields with high purity . Continuous-flow photochemistry has also been employed to achieve decagram-scale synthesis, improving efficiency and reproducibility . Earlier methods, such as Barton decarboxylation of cubane-1,4-dicarboxylic acid, laid the groundwork for functionalizing cubane scaffolds .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of intermediates, particularly to confirm cubane geometry and esterification.
- High-Performance Liquid Chromatography (HPLC) : To assess purity during telescoped syntheses .
- Melting Point Analysis : The compound exhibits a sharp melting point (161–162°C), which serves as a purity indicator .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Protect from light in tightly sealed glass containers at room temperature .
- Exposure Control : Use local exhaust ventilation and dust masks (JIS T 8151) to avoid inhalation. Chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147) are mandatory .
- Decomposition Risks : Avoid strong oxidizers, as thermal decomposition releases CO and CO₂ .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for cubane-based derivatives?
Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:
- Variables : Photoreactor flow rate, light intensity, and residence time in continuous-flow synthesis .
- Response Metrics : Yield, purity, and energy efficiency. This approach reduces trial-and-error experimentation and enhances reproducibility .
Q. What strategies mitigate instability of this compound under photolytic or thermal conditions?
- Photostability : Conduct reactions in amber glassware or under inert atmospheres to prevent undesired photochemical side reactions .
- Thermal Stability : Monitor temperatures below 100°C during synthesis, as higher temperatures risk cubane scaffold degradation .
- Computational Modeling : Density Functional Theory (DFT) can predict decomposition pathways and guide stabilization strategies.
Q. How does this compound serve as a bioisostere in drug design, and what evidence supports its utility?
Cubane scaffolds mimic benzene rings in pharmaceuticals due to similar bond angles and electronic properties. For instance:
Q. What are the unresolved challenges in ecological and toxicological profiling of cubane derivatives?
Current safety data sheets lack ecotoxicity, biodegradability, and chronic exposure data . Researchers must:
- Prioritize Testing : Use OECD guidelines for acute aquatic toxicity and bioaccumulation potential.
- Modeling Tools : Apply quantitative structure-activity relationship (QSAR) models to predict hazards until experimental data is available.
Methodological Considerations
Q. How can researchers validate cubane-based compounds for regulatory compliance?
- Regulatory Frameworks : Align with JIS Z 7253:2019 for hazard classification and disposal protocols .
- Documentation : Maintain detailed records of synthesis, purification, and stability studies to meet Good Laboratory Practice (GLP) standards.
Q. What computational tools are effective for studying cubane reactivity and electronic properties?
- Molecular Dynamics (MD) : Simulate cubane scaffold behavior in solvated environments.
- Frontier Orbital Analysis : Predict regioselectivity in substitution reactions.
- Crystallography Databases : Compare cubane derivatives with benzene analogs to validate bioisosteric equivalence .
Data Gaps and Future Directions
- Toxicology : Acute and chronic toxicity data are absent in current SDS . Collaborative studies with regulatory bodies are needed.
- Scalability : Further optimize continuous-flow methods to enable kilogram-scale production .
- Applications : Explore cubane derivatives in materials science (e.g., high-energy density polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
